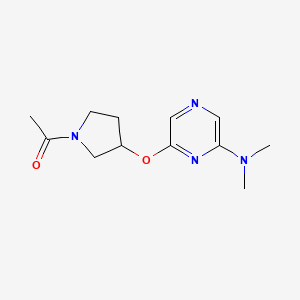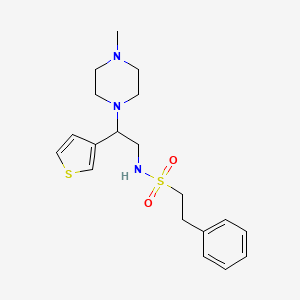
(Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that contain a five-membered aromatic ring of four carbon atoms and one nitrogen atom. The thiazole ring is a part of vitamin B1 (thiamine) and many pharmaceuticals such as the antifungal drug, Thiabendazole .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-haloketone, an amine, and a source of sulfur .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the morpholino group and the imino group attached to the phenyl ring. The presence of these functional groups would likely confer specific chemical properties to the compound .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the reactivity of the functional groups present. For instance, the imino group might undergo reactions typical of imines, such as hydrolysis. The thiazole ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar imino and morpholino groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Antibacterial Activity
Research indicates that compounds similar to (Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride have been synthesized and evaluated for their antibacterial activities. For example, a study by Merugu, Ramesh, and Sreenivasulu (2010) explored the microwave-assisted synthesis of certain novel pyrimidines and thiazolidinones, which demonstrated significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Applications
Another study conducted by Wanjari (2020) examined the synthesis and antimicrobial activity of a compound structurally related to (Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride. This research highlighted the use of heterocyclic compounds as a foundation in pharmaceutical and medicinal research, particularly for their antimicrobial properties (Wanjari, 2020).
Spectroscopic and Structural Analysis
Studies like the one conducted by Chai et al. (2016) focus on the synthesis of metal complexes involving Schiff base-type ligands, similar in structure to (Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride. These studies provide valuable insights into the spectroscopic properties and structural analysis of such complexes (Chai et al., 2016).
Pharmaceutical Synthesis and Molecular Docking
Khumar, Ezhilarasi, and Prabha (2018) conducted a study on the synthesis of novel pyrazole derivatives and their antibacterial activity. This research involves molecular docking to understand the binding interaction of synthesized compounds, providing a methodological approach that can be applied to compounds like (Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride (Khumar, Ezhilarasi, & Prabha, 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3-chlorophenyl)imino-4-methyl-3-morpholin-4-yl-1,3-thiazol-5-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S.ClH/c1-11-15(12(2)21)23-16(18-14-5-3-4-13(17)10-14)20(11)19-6-8-22-9-7-19;/h3-5,10H,6-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSLMYFXWRZJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=NC2=CC(=CC=C2)Cl)N1N3CCOCC3)C(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-(2-((3-chlorophenyl)imino)-4-methyl-3-morpholino-2,3-dihydrothiazol-5-yl)ethanone hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2760284.png)
![2-(4-ethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2760286.png)
methylidene]amino}-4,5-dimethoxybenzene](/img/structure/B2760287.png)

![1-[(4-Bromophenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B2760289.png)


![1-{3-cyclopentyl-8-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}prop-2-en-1-one](/img/structure/B2760294.png)
![(2Z,4E)-2,3-dichloro-4-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-ylidene}but-2-enoic acid](/img/structure/B2760297.png)

![Methyl 2-[(3-bromo-5-fluorobenzoyl)-(cyanomethyl)amino]acetate](/img/structure/B2760301.png)
![ethyl 2-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2760305.png)

